Cas no 933671-80-8 (3-BROMO-5-CHLORO-2-IODOTOLUENE)

3-Bromo-5-chloro-2-iodotoluene is a halogenated toluene derivative with a molecular formula of C₇H₅BrClI. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, due to the presence of multiple reactive halogen substituents. Its distinct substitution pattern (bromo, chloro, and iodo groups on the toluene backbone) enables selective functionalization, making it valuable for constructing complex aromatic frameworks. The compound is typically used in pharmaceutical and agrochemical research for the development of active ingredients. It is supplied as a high-purity solid with consistent quality, ensuring reliable performance in synthetic applications. Proper handling under inert conditions is recommended due to its sensitivity to light and moisture.
3-BROMO-5-CHLORO-2-IODOTOLUENE structure
933671-80-8 structure
Product Name:3-BROMO-5-CHLORO-2-IODOTOLUENE
CAS No:933671-80-8
MF:C7H5BrClI
MW:331.376072645187
CID:999592
PubChem ID:44891129
Update Time:2025-10-31

3-BROMO-5-CHLORO-2-IODOTOLUENE Chemical and Physical Properties

Names and Identifiers

    • 3-BROMO-5-CHLORO-2-IODOTOLUENE
    • 1-bromo-5-chloro-2-iodo-3-methylbenzene
    • EN300-7653418
    • SCHEMBL24270210
    • 933671-80-8
    • DTXSID30661527
    • MFCD07780638
    • MDL: MFCD07780638
    • Inchi: 1S/C7H5BrClI/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3
    • InChI Key: BWRZRHVIJFYRMX-UHFFFAOYSA-N
    • SMILES: IC1C(=CC(=CC=1C)Cl)Br

Computed Properties

  • Exact Mass: 329.83100
  • Monoisotopic Mass: 329.831
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0A^2
  • XLogP3: 4.3

Experimental Properties

  • Density: 2.125
  • Boiling Point: 299.7°C at 760 mmHg
  • Flash Point: 135°C
  • Refractive Index: 1.645
  • PSA: 0.00000
  • LogP: 4.01550

3-BROMO-5-CHLORO-2-IODOTOLUENE Pricemore >>

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Additional information on 3-BROMO-5-CHLORO-2-IODOTOLUENE

Professional Introduction to 3-BROMO-5-CHLORO-2-IODOTOLUENE (CAS No. 933671-80-8)

3-BROMO-5-CHLORO-2-IODOTOLUENE (CAS No. 933671-80-8) is a highly versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and material science. This compound, characterized by its bromo, chloro, and iodine substituents on a toluene backbone, serves as a crucial intermediate in the synthesis of various bioactive molecules and advanced materials. The unique combination of halogen atoms makes it an attractive building block for further functionalization, enabling the development of novel compounds with tailored properties.

The structural motif of 3-BROMO-5-CHLORO-2-IODOTOLUENE allows for diverse chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed couplings. These reactions are fundamental in constructing complex molecular architectures, which are essential for drug discovery and material innovation. The presence of multiple halogen atoms enhances its reactivity, making it a valuable reagent in organic synthesis. Recent studies have highlighted its role in the development of small-molecule inhibitors and ligands for therapeutic applications.

In the realm of pharmaceutical research, 3-BROMO-5-CHLORO-2-IODOTOLUENE has been employed in the synthesis of kinase inhibitors, which are critical in targeting various diseases, including cancer and inflammatory disorders. The compound's ability to undergo sequential halogen-metal exchange reactions has been leveraged to generate organometallic intermediates that facilitate the construction of heterocyclic frameworks. These frameworks are often found in biologically active compounds, underscoring the importance of this intermediate in medicinal chemistry.

Moreover, the compound's applications extend beyond pharmaceuticals into the domain of advanced materials. For instance, its derivatives have been explored as precursors for organic semiconductors and liquid crystals. The halogenated aromatic system contributes to enhanced electronic properties, making it suitable for optoelectronic devices. Recent advancements in this area have demonstrated its potential in developing next-generation display technologies and energy storage solutions.

The synthesis of 3-BROMO-5-CHLORO-2-IODOTOLUENE typically involves multi-step processes that require precise control over reaction conditions. Common methodologies include halogenation reactions on toluene derivatives followed by selective functional group transformations. The compound's stability under various conditions has been a subject of extensive investigation, with researchers focusing on optimizing yields and minimizing side reactions. Innovations in catalytic systems have further improved the efficiency of its synthesis, making it more accessible for industrial applications.

Recent research has also delved into the environmental impact of using halogenated compounds like 3-BROMO-5-CHLORO-2-IODOTOLUENE. Efforts have been made to develop greener synthetic routes that reduce waste and hazardous byproducts. For example, solvent-free reactions and microwave-assisted synthesis have been explored to enhance reaction efficiency while minimizing environmental footprint. These sustainable approaches align with global initiatives to promote green chemistry principles.

The compound's role in drug discovery has been further underscored by its incorporation into libraries of novel molecules screened for biological activity. High-throughput screening techniques have enabled researchers to identify lead compounds with potential therapeutic value rapidly. The structural diversity provided by 3-BROMO-5-CHLORO-2-IODOTOLUENE has facilitated the discovery of molecules that interact with biological targets in unique ways, offering new avenues for therapeutic intervention.

In conclusion, 3-BROMO-5-CHLORO-2-IODOTOLUENE (CAS No. 933671-80-8) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for synthetic chemists. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of innovation in both academic and industrial settings.

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